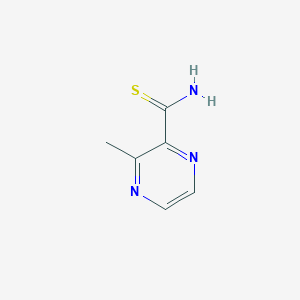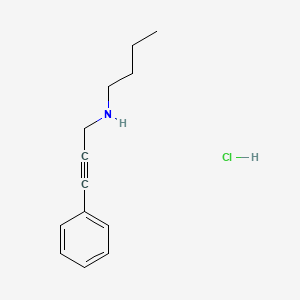
(3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Übersicht
Beschreibung
(3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a chemical compound with the molecular formula C14H17NO·HCl and a molecular weight of 251.76 g/mol . It is used primarily in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of (3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-phenyl-2-propyn-1-amine with tetrahydro-2-furanylmethyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Analyse Chemischer Reaktionen
(3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, affecting various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
(3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride is unique due to its specific structural features. Similar compounds include:
3-Phenyl-2-propyn-1-amine: This compound lacks the tetrahydro-2-furanylmethyl group, making it less versatile in certain reactions.
Tetrahydro-2-furanylmethylamine: This compound lacks the phenyl and propynyl groups, which limits its applications compared to this compound.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-phenylprop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-3,6-7,14-15H,5,9-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJWMPACNFWIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC#CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)
![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077564.png)
![2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077576.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3077587.png)
![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077588.png)
![2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077596.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B3077598.png)
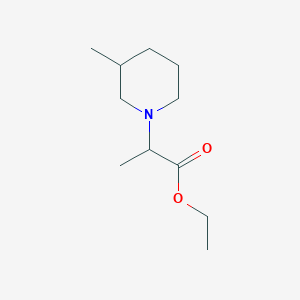
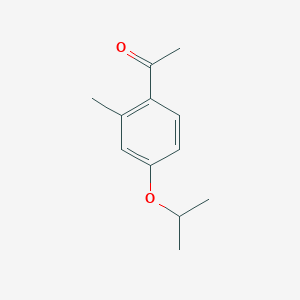
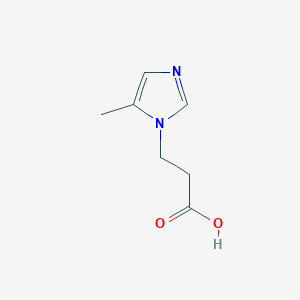
![2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B3077615.png)
